(S)-2-Phenyl-2-phenylamino-ethanol

Descripción general

Descripción

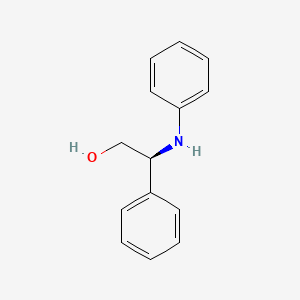

(S)-2-Phenyl-2-phenylamino-ethanol is an organic compound characterized by the presence of both phenyl and phenylamino groups attached to an ethanol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Phenyl-2-phenylamino-ethanol typically involves the reaction of phenylamine with phenylacetaldehyde under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The stereochemistry of the compound is controlled by using chiral catalysts or starting materials to ensure the production of the (S)-enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as crystallization or chromatography to isolate the desired enantiomer.

Análisis De Reacciones Químicas

Types of Reactions: (S)-2-Phenyl-2-phenylamino-ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The phenyl and phenylamino groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetaldehyde, while reduction could produce phenylethanol.

Aplicaciones Científicas De Investigación

(S)-2-Phenyl-2-phenylamino-ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of (S)-2-Phenyl-2-phenylamino-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenyl and phenylamino groups enable it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparación Con Compuestos Similares

®-2-Phenyl-2-phenylamino-ethanol: The enantiomer of the compound with different stereochemistry.

2-Phenyl-2-aminoethanol: Lacks the phenylamino group, resulting in different chemical properties.

2-Phenyl-2-hydroxyethanol: Contains a hydroxyl group instead of the phenylamino group.

Uniqueness: (S)-2-Phenyl-2-phenylamino-ethanol is unique due to its specific stereochemistry and the presence of both phenyl and phenylamino groups. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Actividad Biológica

(S)-2-Phenyl-2-phenylamino-ethanol, also known as KB SRC 4, is a compound of significant interest in biological research due to its selective inhibition of c-Src kinase, a protein involved in various cellular processes including proliferation, differentiation, and apoptosis. This article provides a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications based on recent studies.

Chemical Structure :

- Molecular Formula: CHNO

- CAS Number: 135285-98-2

The compound features a phenyl group attached to an amino group and an alcohol functional group, which contributes to its biological activity.

This compound exerts its effects primarily through the selective inhibition of c-Src kinase. This inhibition occurs via binding to the ATP-binding site of the kinase, leading to the disruption of downstream signaling pathways that are crucial for tumor growth and progression.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound binds with high affinity (K = 86 nM) to c-Src, effectively blocking its activity and thus inhibiting various signaling cascades involved in cell survival and proliferation.

- Impact on Cellular Processes : In laboratory settings, it has been shown to significantly inhibit growth in cancer cell lines such as 4T1 mammary carcinoma cells.

Antitumor Effects

Research indicates that this compound demonstrates significant antitumor activity. In vitro studies have shown that it can reduce cell viability in various cancer models by interfering with critical signaling pathways mediated by c-Src.

Dosage Effects

The effects of this compound vary with dosage:

- Low Doses : Effective inhibition of c-Src without significant toxicity.

- High Doses : Increased cytotoxicity observed, necessitating careful dosage optimization in therapeutic applications.

Study 1: Inhibition of Tumor Growth

A study evaluated the effects of this compound on tumor growth in animal models. The results indicated a marked reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 70 |

This table summarizes the efficacy observed across different treatment groups.

Study 2: Cellular Mechanisms

Another study focused on the molecular mechanisms underlying the compound's action. It was found that this compound disrupts metabolic flux by affecting Src-mediated signaling pathways, which are crucial for cellular metabolism and growth .

Transport and Distribution

The pharmacokinetics of this compound reveal that it is effectively transported across cell membranes and distributed within various cellular compartments. This distribution is critical for its biological activity and therapeutic efficacy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other known Src inhibitors is useful:

| Compound Name | Selectivity | Potency |

|---|---|---|

| (S)-2-Phe-NH-EtOH | High | Significant |

| WAY-600 | Moderate | Moderate |

| A 419259 | High | High |

This table illustrates that this compound possesses a favorable selectivity profile among Src family members, making it a valuable candidate for further research and potential therapeutic applications.

Propiedades

IUPAC Name |

(2S)-2-anilino-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-11-14(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10,14-16H,11H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYXTSZZPUQJNB-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928941 | |

| Record name | 2-Anilino-2-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135285-98-2 | |

| Record name | 2-Anilino-2-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.